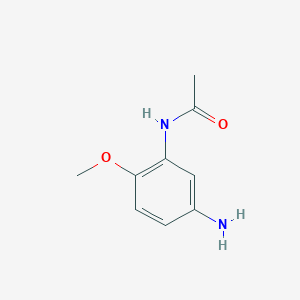

n-(5-Amino-2-methoxyphenyl)acetamide

説明

N-(5-Amino-2-methoxyphenyl)acetamide is a chemical compound that is of interest in various fields of research due to its potential applications in medicinal chemistry. It is related to compounds that have been studied for their anticancer properties and interactions with biological targets.

Synthesis Analysis

The synthesis of related compounds involves various organic chemistry techniques. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . Similarly, the title compound N-(4-amino-2-methoxyphenyl)acetamide was obtained by reducing N-(2-methoxy-4-nitrophenyl)acetamide in ethanol with Pd/C as a catalyst under a hydrogen atmosphere .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the molecular structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides was elucidated, showing different conformations and hydrogen bonding patterns . The structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was solved using direct methods and refined to a final R-factor, revealing intermolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of these compounds includes the formation of hydrogen bonds and the ability to undergo hydrolysis. For instance, silylation of N-(2-hydroxyphenyl)acetamide leads to the formation of silaheterocyclic benzoxazasiloles, which can be hydrolyzed to form silanols . The hydrogen bond studies in substituted N-(2-hydroxyphenyl)acetamides have shown the formation of intra- and intermolecular hydrogen bonds in solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by spectroscopic methods such as NMR, IR, and mass spectrometry. The compounds exhibit various degrees of solubility and stability, influenced by their molecular structure and the presence of functional groups. For example, the presence of methoxy and amino groups in the compound N-(4-amino-2-methoxyphenyl)acetamide affects its crystallization and solubility .

科学的研究の応用

Application in Medicinal Chemistry

- Summary of the Application : “n-(5-Amino-2-methoxyphenyl)acetamide” is a compound that has been synthesized and studied for its potential antifungal activity .

- Methods of Application or Experimental Procedures : The compound was synthesized through multistep reactions starting from 4-chloropyridine-3-sulfonamide via N′-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates. These were further converted with hydrazine hydrate to the corresponding 1,2,4-triazole derivatives .

- Results or Outcomes : Many of the synthesized compounds showed greater efficacy than fluconazole, mostly towards Candida albicans and Rhodotorula mucilaginosa species, with MIC values ≤ 25 µg/mL . A docking study of the most active compounds was performed showing the potential mode of binding to Candida albicans lanosterol 14α-demethylase .

Application in Drug Synthesis

- Summary of the Application : “n-(5-Amino-2-methoxyphenyl)acetamide” and its derivatives have been investigated for their potential as therapeutic candidates . This research is part of medicinal chemistry, which combines chemistry and pharmacology to design and develop new pharmaceutical compounds .

- Methods of Application or Experimental Procedures : Various chemical techniques and computational chemistry applications are used to study the utilization of these compounds and their biological effects . The aim is to design an integrated and developing system that portends an era of novel and safe tailored drugs .

- Results or Outcomes : The research is ongoing, and the goal is to enhance life quality by designing new derivatives of phenoxy acetamide and its derivatives that prove to be successful agents in terms of safety and efficacy .

Application in Chemical Industry

- Summary of the Application : “n-(5-Amino-2-methoxyphenyl)acetamide” is also used in the chemical industry . It is available for purchase from chemical suppliers, indicating its use in various chemical reactions .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular chemical reaction or process in which this compound is being used .

Application in Synthesis of Derivatives

- Summary of the Application : “n-(5-Amino-2-methoxyphenyl)acetamide” and its derivatives have been investigated for their potential as therapeutic candidates . This research is part of medicinal chemistry, which combines chemistry and pharmacology to design and develop new pharmaceutical compounds .

- Methods of Application or Experimental Procedures : Various chemical techniques and computational chemistry applications are used to study the utilization of these compounds and their biological effects . The aim is to design an integrated and developing system that portends an era of novel and safe tailored drugs .

- Results or Outcomes : The research is ongoing, and the goal is to enhance life quality by designing new derivatives of phenoxy acetamide and its derivatives that prove to be successful agents in terms of safety and efficacy .

Application in Chemical Industry

- Summary of the Application : “n-(5-Amino-2-methoxyphenyl)acetamide” is also used in the chemical industry . It is available for purchase from chemical suppliers, indicating its use in various chemical reactions .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular chemical reaction or process in which this compound is being used .

Safety And Hazards

特性

IUPAC Name |

N-(5-amino-2-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6(12)11-8-5-7(10)3-4-9(8)13-2/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHJPLIBPNEMHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296089 | |

| Record name | n-(5-amino-2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(5-Amino-2-methoxyphenyl)acetamide | |

CAS RN |

64353-88-4 | |

| Record name | 64353-88-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(5-amino-2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid](/img/structure/B1296121.png)

![2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1296141.png)